6-chloronaphthalene-2-carbaldehyde
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Overview
Description
6-Chloronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloronaphthalene-2-carbaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 6-chloronaphthalene is then subjected to a Vilsmeier-Haack reaction, where it reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2nd position, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium methoxide (NaOCH3) to form 6-methoxynaphthalene-2-carbaldehyde.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: 6-chloronaphthalene-2-carboxylic acid.
Reduction: 6-chloronaphthalene-2-methanol.
Substitution: 6-methoxynaphthalene-2-carbaldehyde and other substituted derivatives.
Scientific Research Applications
6-Chloronaphthalene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 6-chloronaphthalene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6-Methoxynaphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of chlorine.
2-Naphthaldehyde: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloronaphthalene-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and properties. The chlorine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation, reduction, and condensation reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
6-chloronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAQGUGNWJBFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214746-56-2 |
Source
|
Record name | 6-chloronaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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